(3-bromophenyl)methyl 4-nitrobenzoate
Description
(3-Bromophenyl)methyl 4-nitrobenzoate is a nitrobenzoate derivative characterized by a brominated phenyl group at the 3-position of the benzyl ester and a nitro group at the 4-position of the benzoic acid moiety. Its structure enables participation in nucleophilic substitution reactions, making it a versatile intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(3-bromophenyl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRWIMBUJDXIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (3-bromophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (3-bromophenyl)methyl 4-aminobenzoate.
Oxidation: Formation of (3-bromophenyl)methyl 4-carboxybenzoate.
Scientific Research Applications
(3-bromophenyl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-bromophenyl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include nitrobenzoates and brominated esters with varying substitution patterns. Below is a comparative analysis:
Key Observations :
- Substitution Position : Bromine at the 3-position on the phenyl ring (target compound) vs. bromine on the methyl group (Methyl 3-(bromomethyl)-4-nitrobenzoate) alters steric and electronic effects, impacting reactivity .
- Functional Groups : The nitro group enhances electron-withdrawing properties, while sulfonamide or amide groups (in analogs) introduce hydrogen-bonding capabilities .
2.2.1. Antimicrobial Activity
Data from methyl benzoate derivatives highlight the role of substituents:
2.2.2. Antioxidant Activity
- Methyl 4-nitrobenzoate : 63.15% DPPH radical scavenging at 2 mg/mL .
- Methyl 4-chlorobenzoate : 68.45% activity under the same conditions .
- This compound : Expected to show comparable or lower activity due to steric hindrance from the bromophenyl group.
Physicochemical Properties
- Polarity : The nitro group increases polarity, while bromine adds molecular weight and lipophilicity.
- Stability: Bromine’s electron-withdrawing effect may stabilize the ester against hydrolysis compared to non-halogenated analogs .
- Synthetic Utility: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-brominated nitrobenzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
